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Compound of Interest

Compound Name: XL-126

Cat. No.: B12382674 Get Quote

This technical guide provides an in-depth overview of the discovery, synthesis, and

characterization of XL-126, a potent and selective PROTAC (Proteolysis Targeting Chimera)

degrader of Leucine-Rich Repeat Kinase 2 (LRRK2). This document is intended for

researchers, scientists, and professionals in the field of drug development.

Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target in the study of Parkinson's

disease.[1][2] XL-126, also known as XL01126, is a novel PROTAC designed to induce the

degradation of the LRRK2 protein.[1] As a heterobifunctional molecule, XL-126 recruits an E3

ubiquitin ligase to the LRRK2 protein, leading to its ubiquitination and subsequent degradation

by the proteasome.[1][2] This approach offers an alternative to traditional kinase inhibition,

aiming to abrogate both the catalytic and non-catalytic functions of LRRK2.[2]

Discovery and Development
The discovery of XL-126 was a multi-step process involving rational design, chemical

synthesis, and biological screening.[1][2] The development process focused on optimizing the

three key components of the PROTAC molecule: the LRRK2-binding ligand, the E3 ligase-

recruiting ligand, and the linker connecting them.[2]
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The initial design of LRRK2-targeting PROTACs involved screening various combinations of E3

ligase ligands (for VHL, Cereblon, and cIAP) and LRRK2 inhibitors.[1][2] This screening

identified a lead series of compounds that demonstrated moderate LRRK2 degradation.[1]

Lead Optimization
Subsequent medicinal chemistry efforts focused on modifying the initial lead compounds to

improve their degradation potency, selectivity, and pharmacokinetic properties.[1][2] This

involved synthesizing and evaluating a new generation of PROTACs with modifications to the

LRRK2 ligand, the VHL ligand, and the linker.[2] Through this iterative process, XL-126 was

identified as the most promising candidate, exhibiting potent and rapid degradation of both

wild-type (WT) and G2019S mutant LRRK2.[1][2]

Synthesis of XL-126
The chemical synthesis of XL-126 involves a multi-step process, as outlined in the reaction

scheme below. The synthesis of its inactive cis-isomer, used as a negative control in biological

assays, follows a similar route with a key stereochemical difference in the VHL ligand

precursor.[1]

Synthesis Scheme of XL-126 and its cis-Isomer[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.researchgate.net/publication/360785735_Discovery_of_XL01126_A_Potent_Fast_Cooperative_Selective_Oral_bioavailable_and_Blood_Brain_Barrier_Penetrant_PROTAC_Degrader_of_Leucine_Rich_Repeat_Kinase_2_LRRK2/fulltext/637f9a6b48124c2bc666a7aa/Discovery-of-XL01126-A-Potent-Fast-Cooperative-Selective-Oral-bioavailable-and-Blood-Brain-Barrier-Penetrant-PROTAC-Degrader-of-Leucine-Rich-Repeat-Kinase-2-LRRK2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9501899/
https://www.researchgate.net/publication/360785735_Discovery_of_XL01126_A_Potent_Fast_Cooperative_Selective_Oral_bioavailable_and_Blood_Brain_Barrier_Penetrant_PROTAC_Degrader_of_Leucine_Rich_Repeat_Kinase_2_LRRK2/fulltext/637f9a6b48124c2bc666a7aa/Discovery-of-XL01126-A-Potent-Fast-Cooperative-Selective-Oral-bioavailable-and-Blood-Brain-Barrier-Penetrant-PROTAC-Degrader-of-Leucine-Rich-Repeat-Kinase-2-LRRK2.pdf
https://www.researchgate.net/publication/360785735_Discovery_of_XL01126_A_Potent_Fast_Cooperative_Selective_Oral_bioavailable_and_Blood_Brain_Barrier_Penetrant_PROTAC_Degrader_of_Leucine_Rich_Repeat_Kinase_2_LRRK2/fulltext/637f9a6b48124c2bc666a7aa/Discovery-of-XL01126-A-Potent-Fast-Cooperative-Selective-Oral-bioavailable-and-Blood-Brain-Barrier-Penetrant-PROTAC-Degrader-of-Leucine-Rich-Repeat-Kinase-2-LRRK2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9501899/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9501899/
https://www.benchchem.com/product/b12382674?utm_src=pdf-body
https://www.researchgate.net/publication/360785735_Discovery_of_XL01126_A_Potent_Fast_Cooperative_Selective_Oral_bioavailable_and_Blood_Brain_Barrier_Penetrant_PROTAC_Degrader_of_Leucine_Rich_Repeat_Kinase_2_LRRK2/fulltext/637f9a6b48124c2bc666a7aa/Discovery-of-XL01126-A-Potent-Fast-Cooperative-Selective-Oral-bioavailable-and-Blood-Brain-Barrier-Penetrant-PROTAC-Degrader-of-Leucine-Rich-Repeat-Kinase-2-LRRK2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9501899/
https://www.benchchem.com/product/b12382674?utm_src=pdf-body
https://www.benchchem.com/product/b12382674?utm_src=pdf-body
https://www.researchgate.net/publication/360785735_Discovery_of_XL01126_A_Potent_Fast_Cooperative_Selective_Oral_bioavailable_and_Blood_Brain_Barrier_Penetrant_PROTAC_Degrader_of_Leucine_Rich_Repeat_Kinase_2_LRRK2/fulltext/637f9a6b48124c2bc666a7aa/Discovery-of-XL01126-A-Potent-Fast-Cooperative-Selective-Oral-bioavailable-and-Blood-Brain-Barrier-Penetrant-PROTAC-Degrader-of-Leucine-Rich-Repeat-Kinase-2-LRRK2.pdf
https://www.benchchem.com/product/b12382674?utm_src=pdf-body
https://www.researchgate.net/publication/360785735_Discovery_of_XL01126_A_Potent_Fast_Cooperative_Selective_Oral_bioavailable_and_Blood_Brain_Barrier_Penetrant_PROTAC_Degrader_of_Leucine_Rich_Repeat_Kinase_2_LRRK2/fulltext/637f9a6b48124c2bc666a7aa/Discovery-of-XL01126-A-Potent-Fast-Cooperative-Selective-Oral-bioavailable-and-Blood-Brain-Barrier-Penetrant-PROTAC-Degrader-of-Leucine-Rich-Repeat-Kinase-2-LRRK2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382674?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials

Synthesis Steps

HG-10-102-01 derivative

a. Deprotection

Reagents:
2N HCl in Dioxane

and DCM or
DCM/methanol mix

VHL ligand precursor

b. Amide coupling

Reagents:
(2S,4S)-1-(tert-butoxycarbonyl)-

4-hydroxypyrrolidine-2-carboxylic acid,
HATU, TEA, DCM

c. Deprotection d. Coupling

Reagents:
Fmoc-S-trityl-L-cysteine,

HATU, DIPEA, DMF
e. Deprotection f. Cyclization

Reagents:
TFA, triisopropylsilane, DCM

g. Amide coupling

Reagents:
4N HCl in 1,4-Dioxane,

4-amino-3-methoxybenzoic acid,
water, 100 °C

h. Alkylation

Reagents:
HOBt, EDCI, DIPEA,

1-Boc-piperizine, DMF
i. Final coupling

Reagents:
Trans-1,4-bis(bromomethyl)cyclohexane,

K2CO3, acetone, 50 °C
XL-126

Reagents:
DBU, THF

Ternary Complex Formation

Proteasomal Degradation

LRRK2

XL-126 Proteasome

Recognition

VHL E3 Ligase

Ubiquitination Ubiquitin

Degraded LRRK2
Fragments

Degradation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12382674#discovery-and-synthesis-of-xl-126]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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